

Application Notes: Acriflavine as a Tool in Viral Infection Studies

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Compound of Interest		
Compound Name:	Acriflavine	
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Introduction

Acriflavine (ACF), a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine, is a clinically approved antiseptic and has been investigated for various therapeutic applications, including antiviral and anticancer activities[1][2]. While research into its antiviral properties has shown significant efficacy against several viruses, particularly betacoronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-OC43, it is crucial for researchers to understand its specific mechanism of action. The preponderance of evidence indicates that acriflavine's primary antiviral activity is not the inhibition of viral entry, but rather the targeting of viral proteases essential for replication post-entry[3][4].

These application notes will clarify the established mechanism of **acriflavine** as a viral replication inhibitor and detail how it can be effectively utilized as a tool in experimental workflows to delineate the stages of viral infection, thereby aiding in the study of viral entry kinetics.

Mechanism of Action: Inhibition of Viral Proteases

Acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2 and other betacoronaviruses.[3][4][5][6] PLpro is a critical enzyme for viral replication; it cleaves the viral polyprotein to mature non-structural proteins and also strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response[1][3]. By binding to the catalytic pocket of PLpro, acriflavine blocks



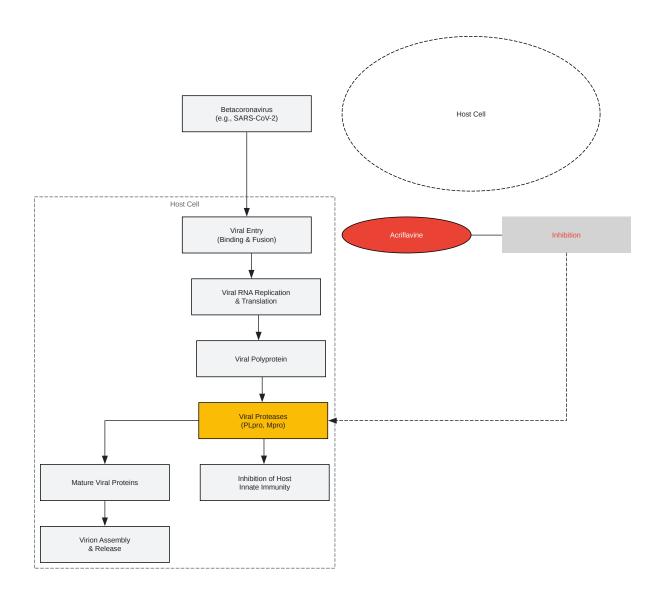


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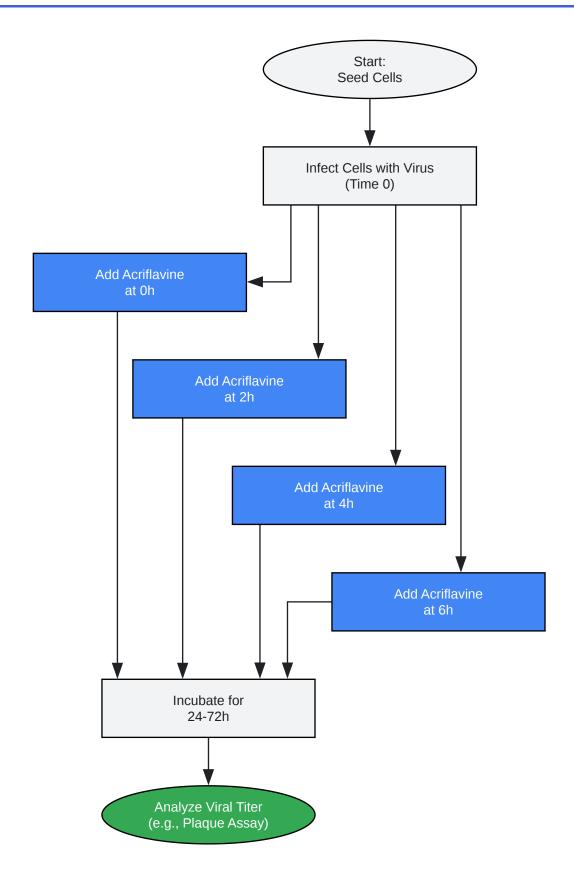
these functions, thereby inhibiting viral protein maturation and activating host defense mechanisms[1][3].

Some studies also suggest that **acriflavine** and its component, proflavine, may act as dual-target inhibitors by also inhibiting the main protease (Mpro or 3CLpro), another key enzyme in viral replication[7][8]. This dual inhibition would further enhance its antiviral efficacy.









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